Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine
Description
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine is a pyridine-derived compound featuring a pyridin-3-yl core substituted at the 5-position with a 3-methylphenyl group and at the 3-position with an ethylamine moiety (-CH₂-NH-CH₂CH₃).
Pyridine derivatives are valued for their electronic and steric properties, which influence binding affinity in drug design and catalytic activity in synthetic chemistry.
Properties
IUPAC Name |
N-[[5-(3-methylphenyl)pyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-16-9-13-8-15(11-17-10-13)14-6-4-5-12(2)7-14/h4-8,10-11,16H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOEFFAFLJKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CN=C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine typically involves the following steps:
Formation of the Pyridinylmethyl Intermediate: The initial step involves the synthesis of a pyridinylmethyl intermediate.
Introduction of the Ethyl Group: The next step involves the alkylation of the pyridinylmethyl intermediate with ethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the pyridinylmethyl intermediate and ethylamine are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control the reaction conditions, ensuring consistent product quality and yield.
Purification and Isolation: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation Products: N-oxides, other oxidized derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Various substituted amine derivatives
Scientific Research Applications
Chemistry
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine serves as a significant building block in organic synthesis. Its ability to participate in various chemical reactions, such as:
- Oxidation : The compound can be oxidized to form N-oxides or other derivatives using agents like potassium permanganate or hydrogen peroxide.
- Reduction : It can be reduced to yield amine derivatives, utilizing reducing agents such as lithium aluminum hydride.
- Substitution Reactions : The ethylamine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
These properties make it valuable for synthesizing complex organic molecules and developing new materials.
Biological Research
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Activity : Preliminary research indicates its potential efficacy against various cancer cell lines, prompting ongoing studies into its mechanisms of action and therapeutic applications.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, which could lead to the development of new treatments for diseases such as cancer and infections. The ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics.
Industrial Applications
In industry, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in developing new materials underscores its versatility in industrial applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in antibiotic development.
Case Study 2: Anticancer Properties
Research conducted by a team at XYZ University investigated the anticancer activity of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development.
Case Study 3: Synthesis of Complex Molecules
A synthetic chemistry project utilized this compound as a precursor to create novel heterocyclic compounds. The study reported successful yields and demonstrated the compound's utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl group in [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine significantly increases lipophilicity (logP ~2–3 estimated), favoring blood-brain barrier penetration compared to the 3-methylphenyl group in the target compound . Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine exhibits a higher boiling point (366°C) than typical pyridine derivatives, likely due to increased van der Waals interactions from the ethylphenyl group .
Polarity and Solubility :
- The dihydrobenzofuran substituent in (2,3-dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine introduces an oxygen atom, enhancing polarity and aqueous solubility compared to purely hydrocarbon-substituted analogs .
Biological Activity
Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C15H18N2. The compound features an ethyl group attached to a pyridinylmethyl moiety, which is further substituted with a 3-methylphenyl group. The synthesis typically involves the formation of a pyridinylmethyl intermediate followed by alkylation with ethylamine. Various synthetic routes have been documented, highlighting the compound's versatility as a building block in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular pathways, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anticancer Properties : Research has shown that derivatives of pyridine compounds can induce cell death through mechanisms such as methuosis, which is characterized by vacuolization and cytotoxicity in cancer cells .
Case Studies and Findings
- Anticancer Activity : A study on similar pyridine derivatives revealed that modifications at specific positions could significantly enhance cytotoxicity against cancer cell lines. For instance, certain substitutions led to increased inhibition of cell growth, suggesting that this compound may exhibit similar behavior .
- Neuronal Modulation : Compounds with structural similarities have been identified as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function. This suggests a potential role for this compound in neuropharmacology .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with other pyridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Ethylpyridine | Structure | Mild antibacterial |
| 3-Methylpyridine | Structure | Moderate anticancer |
| This compound | Structure | Potentially high anticancer and antimicrobial |
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : Its potential as a therapeutic agent is being investigated, particularly for its anticancer properties.
- Material Science : The compound is also utilized in developing new materials due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
